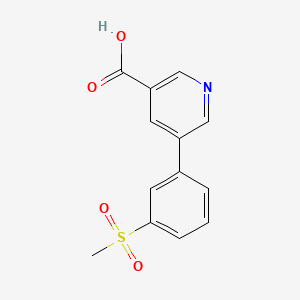

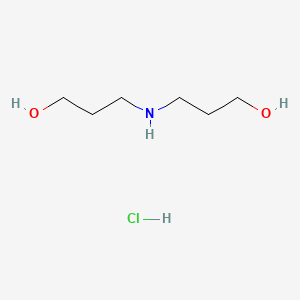

![molecular formula C13H9NOS B596536 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol CAS No. 1261913-21-6](/img/structure/B596536.png)

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

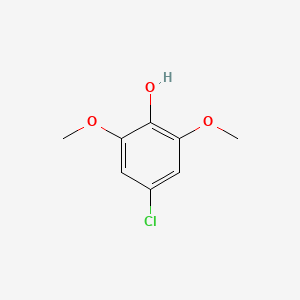

This compound belongs to the class of organic compounds known as 1-benzothiophenes . It is an aromatic heterocyclic compound containing the Benzo [b]thiophene ring system .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of this compound is C13H9NOS . Its molecular weight is 227.28200 and its exact mass is 227.04000 .Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H9NOS, a molecular weight of 227.28200, an exact mass of 227.04000, a PSA of 61.36000, and a LogP of 3.66890 .Applications De Recherche Scientifique

Antimicrobial Activity

Specific Scientific Field:

Microbiology and Medicinal Chemistry

Summary:

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol has shown promising antimicrobial properties. Researchers have investigated its inhibitory potential against various microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (e.g., Aspergillus niger, Candida albicans) .

Experimental Procedures:

Results:

5-HT1A Receptor Affinity

Specific Scientific Field:

Pharmacology and Neurochemistry

Summary:

Researchers have explored the interaction of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol with serotonin receptors, specifically the 5-HT1A receptor. This receptor plays a crucial role in mood regulation and anxiety .

Experimental Procedures:

Results:

These applications highlight the versatility of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol across different scientific fields. Its antimicrobial properties and interaction with serotonin receptors make it an intriguing compound for further investigation. 🌟 .

Safety And Hazards

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.

Propriétés

IUPAC Name |

2-(1-benzothiophen-2-yl)-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXFVXUFPBMCHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692613 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol | |

CAS RN |

1261913-21-6 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

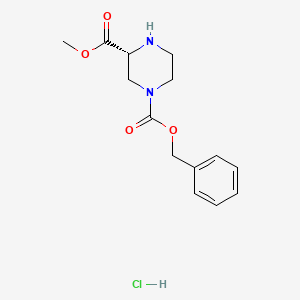

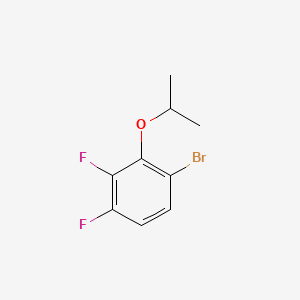

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

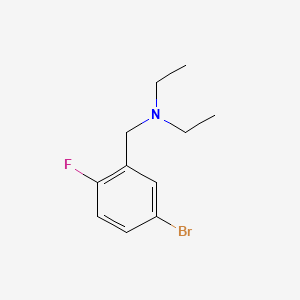

![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)